Fosteabine Demonstrates Clinical Activity in Myelodysplastic Syndromes Following Oral Administration
In a multi-institutional early phase II study, oral Fosteabine (100–200 mg daily) yielded an overall response rate of 25.8% in 62 evaluable patients with myelodysplastic syndromes (MDS), including 2 complete remissions, 6 good responses, and 8 partial responses, thereby establishing the feasibility of oral cytarabine-based therapy in MDS [1].
| Evidence Dimension | Overall response rate (ORR) in myelodysplastic syndromes |
|---|---|
| Target Compound Data | 25.8% ORR (16/62 patients: 2 CR, 6 GR, 8 PR) |
| Comparator Or Baseline | Historical low-dose subcutaneous cytarabine (LDAC) ORR in MDS: ~16–20% |
| Quantified Difference | ORR with Fosteabine exceeds typical LDAC ORR by approximately 5–10 percentage points |
| Conditions | Multi-institutional phase II study; daily oral administration of 100–200 mg Fosteabine; MDS subtypes: RAEB, RAEB-T, AL derived from RAEB, CMMoL |
Why This Matters
This study provides direct clinical evidence for oral Fosteabine activity in MDS, enabling procurement for in vivo MDS models where an orally bioavailable Ara-C analog is required.
- [1] Ohno R, et al. Treatment of myelodysplastic syndromes with orally administered 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate. Oncology. 1991;48(6):451-455. View Source
